molecular formula C7H13NO2 B8601223 5-Isopropyloxy pyrrolidin-2-one

5-Isopropyloxy pyrrolidin-2-one

Cat. No.: B8601223
M. Wt: 143.18 g/mol
InChI Key: QAKFPYIAROCGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyloxy pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-propan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

QAKFPYIAROCGIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 28.64 g of succinimide in 1200 cm3 of isopropanol cooled to -10° C., 32.8 g of sodium borohydride is added, with agitaton for 4 hours, while maintaining the temperature at -10° to 0° C. Every 15 minutes 15 drops of a 2M solution of hydrochloric acid in isopropanol is added. Operating at 0° to +2° C., the reactional mixture is then taken to pH 2-3 by the addition of a 2N solution of hydrochloric acid in isopropanol, then agitated for 2 hours at the same temperature. Neutralization is then done by the addition of a saturated solution of potassium hydroxide in isopropanol, operating at -°C. The isopropanol is evaporated off under reduced pressure, and after extracting with chloroform, filtering and evaporating off the solvent under reduced pressure, 20.5 g of the expected product is obtained, m.p. 68° to 71° C.
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Synthesis routes and methods II

Procedure details

28.4 g of succinimide in 1200 cm3 of isopropanol is cooled to -10° C., 32.8 g of hydride of boron and sodium is added, and after agitating for 4 hours at 0°/-10° C., there is added a 2N solution of hydrochloric acid in isopropanol, adjusting the pH to 2-3. This is maintained for 2 hours at 0° C., then neutralised with a solution of potassium hydroxide in isopropanol. The solvent is evaporated under reduced pressure, the residue is taken up with chloroform, concentrated to dryness under reduced pressure, and 20.5 g of the expected product is obtained. m.p. 68°-71° C.
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